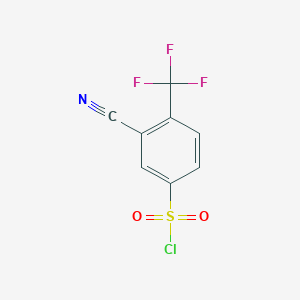
5-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques, but specific data for 5-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid is not available in the literature .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its acidity, solubility, and stability. For instance, the introduction of a formyl group into position “2” of boronic acids, similar to 5-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid, causes a significant increase in acidity .Scientific Research Applications
Pharmacology
In pharmacology, 5-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid derivatives are explored for their potential as therapeutic agents. The trifluoromethyl group is a common pharmacophore in drug design due to its lipophilic nature and ability to improve metabolic stability . This compound could be used as a building block for synthesizing various drugs, particularly those targeting inflammatory diseases, where the pyrrole moiety’s anti-inflammatory properties could be beneficial.
Antimicrobial Applications
The antimicrobial activity of compounds related to 5-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid has been studied, with some showing moderate action against organisms like Candida albicans and Bacillus cereus . This suggests potential use in developing new antimicrobial agents, possibly offering an alternative to traditional antibiotics.
Material Science
In material science, the compound’s derivatives could be utilized in the synthesis of advanced materials. The presence of the trifluoromethyl group can impart unique physical properties, such as increased thermal stability and chemical resistance, which are desirable in materials used in high-stress environments .
Agricultural Chemistry
The trifluoromethyl group is significant in agricultural chemistry, particularly in the development of pesticides. Compounds with this group have been shown to possess insecticidal activities, which could be leveraged to create more effective and potentially less harmful agricultural chemicals .
Analytical Chemistry
In analytical chemistry, 5-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid could be used as a standard or reagent in various analytical methods. Its unique structure allows it to be a potential candidate for calibration standards in mass spectrometry or as a derivatization agent in chromatography to improve detection and quantification of analytes .
Environmental Applications
Environmental applications of this compound could include its use as an intermediate in the synthesis of environmentally friendly chemicals. The trifluoromethyl group’s properties might be exploited to enhance the performance of green solvents or in the development of novel remediation agents for pollutants .
Industrial Applications
Industrially, 5-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid and its derivatives could be key intermediates in the synthesis of various industrial chemicals. Their incorporation into products could improve efficiency and yield in processes such as polymerization or catalysis .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO2/c7-6(8,9)4-2-1-3(10-4)5(11)12/h1-2,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSJKCJUZUYPGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=C1)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid | |
CAS RN |
1314400-72-0 | |
| Record name | 5-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



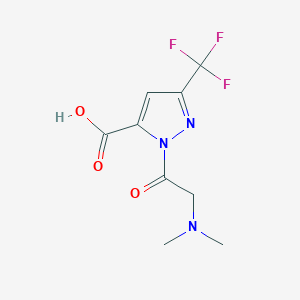
![4-{[4-(Ethoxycarbonyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1530596.png)
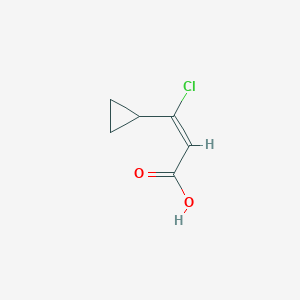
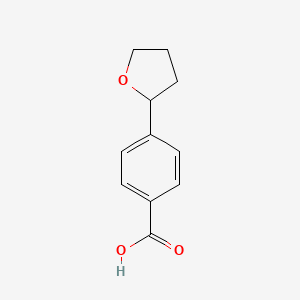

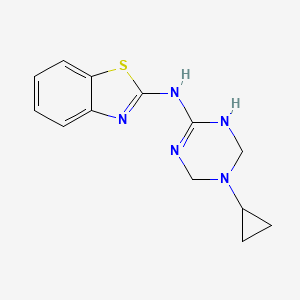

![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1530603.png)

![3-[Methyl(prop-2-yn-1-yl)amino]pyridazine-4-carbonitrile](/img/structure/B1530605.png)
![2-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1530607.png)

![1-(4-Chlorophenyl)-3-[(cyclopropylmethyl)amino]pyrrolidine-2,5-dione](/img/structure/B1530613.png)
